molecular formula C7H4IN3O2 B1611935 2-Amino-3-iodo-5-nitrobenzonitrile CAS No. 55160-45-7

2-Amino-3-iodo-5-nitrobenzonitrile

Cat. No.: B1611935
CAS No.: 55160-45-7
M. Wt: 289.03 g/mol
InChI Key: AMYPOQXBUHVQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-iodo-5-nitrobenzonitrile (C₇H₃IN₃O₂) is a halogenated aromatic compound distinguished by its unique substitution pattern: an amino group at position 2, an iodine atom at position 3, and a nitro group at position 4. This arrangement confers distinct electronic, steric, and chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular weight is approximately 315.03 g/mol, with a nitrile group contributing to its planar geometry and reactivity in nucleophilic substitutions .

Properties

CAS No.

55160-45-7

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

2-amino-3-iodo-5-nitrobenzonitrile

InChI

InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2

InChI Key

AMYPOQXBUHVQHC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)N)I)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in the synergistic effects of its substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Substituents Unique Properties Biological/Chemical Relevance
2-Amino-5-nitrobenzonitrile C₇H₄N₄O₂ -NH₂ (pos. 2), -NO₂ (pos. 5) Simpler structure; lacks iodine. Moderate antibacterial activity due to nitro group .
3-Chloro-2-iodo-5-nitrobenzonitrile C₇H₂ClIN₂O₂ -Cl (pos. 3), -I (pos. 2), -NO₂ (pos. 5) Chlorine’s electronegativity alters electronic effects vs. amino group. Enhanced reactivity in electrophilic substitutions; used in material science .
2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile C₁₁H₁₃N₃O₃ -OCH₂CH₂CH₃ (pos. 2), -NO₂ (pos. 5) Methoxypropyl group improves solubility. Potential anticancer applications due to modified bioavailability .
2-Iodo-5-nitrobenzonitrile C₇H₃IN₂O₂ -I (pos. 2), -NO₂ (pos. 5) Lacks amino group; nitro-iodo synergy enhances electrophilicity. Intermediate in pharmaceutical synthesis; distinct substitution patterns .
2-Amino-5-iodonicotinonitrile C₆H₃IN₃ -NH₂ (pos. 2), -I (pos. 5) Pyridine ring vs. benzene; iodine’s polarizability increases reactivity. Reactive in Suzuki couplings; used in heterocyclic drug design .

Impact of Substituent Position and Type

  • Iodine vs. Other Halogens: The iodine atom in 2-amino-3-iodo-5-nitrobenzonitrile provides steric bulk and polarizability, facilitating nucleophilic aromatic substitutions more readily than chlorine or bromine analogs (e.g., 3-Chloro-2-iodo-5-nitrobenzonitrile) .
  • Amino Group Influence: The amino group at position 2 enhances electron density on the ring, contrasting with methoxypropyl or methyl groups in analogs like 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile, which prioritize solubility over reactivity .
  • Nitro Group Positioning : The nitro group at position 5 (meta to nitrile) creates a strong electron-withdrawing effect, stabilizing intermediates in cross-coupling reactions compared to para-nitro derivatives (e.g., 2-Iodo-4-nitrobenzonitrile) .

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